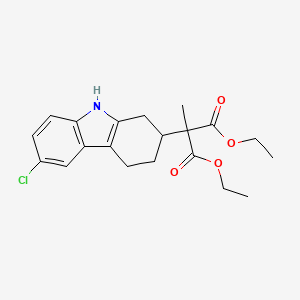
4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a hydroxybutyl group. The final step involves the sulfonation of the aromatic ring with methylbenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Free amino derivative.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during reactions, while the hydroxybutyl and sulfonate groups can interact with different biological molecules. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((Benzyloxy)carbonyl)amino)butanoic acid
- 4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutanoic acid
Uniqueness
4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of reactions. Its structure provides versatility in both synthetic and biological applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H23NO6S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[2-hydroxy-4-(phenylmethoxycarbonylamino)butyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H23NO6S/c1-15-7-9-18(10-8-15)27(23,24)26-14-17(21)11-12-20-19(22)25-13-16-5-3-2-4-6-16/h2-10,17,21H,11-14H2,1H3,(H,20,22) |
InChI Key |
LNMXMEPAJCOVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CCNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)


![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)


![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)

![8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12283624.png)
![1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B12283625.png)
